3-Bromotetrahydro-2H-thiopyran 1,1-dioxide
Description
Molecular Identity and Nomenclature
3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS 38690-81-2) is a brominated sulfonated heterocyclic compound. Its systematic IUPAC name, 3-bromothiane 1,1-dioxide , reflects its six-membered thiopyran ring (a sulfur-containing analog of pyran) with a bromine substituent at the 3-position and a sulfone group (SO₂) bonded to sulfur. The molecular formula is C₅H₉BrO₂S , with a molecular weight of 213.10 g/mol.
Structural Features and Conformational Analysis
The molecule consists of a tetrahydrothiopyran backbone (a six-membered saturated ring with sulfur), oxidized to a sulfone (SO₂) at the sulfur atom. The bromine atom is located at the 3-position (meta to sulfur), and the ring adopts a chair conformation in the solid state, as observed in analogous sulfur-containing heterocycles.
Spectroscopic Characterization
NMR Spectroscopy
¹H and ¹³C NMR data are critical for structural elucidation. While explicit spectra for this compound are not publicly available, extrapolation from related brominated thiopyran derivatives provides insights:
- Bromine Proximity : Protons adjacent to bromine (C2 and C4) exhibit deshielded signals (δ 3.5–4.5 ppm in ¹H NMR) due to electron-withdrawing effects.
- Sulfone Group : The sulfone’s deshielding effect shifts C1 and C2 carbons upfield (δ 30–50 ppm in ¹³C NMR).
- Ring Protons : Equatorial protons (C5 and C6) resonate at lower chemical shifts (δ 1.5–2.5 ppm).
IR and Raman Spectroscopy
Sulfone Group Vibrations :
Crystallographic Analysis and Solid-State Properties
X-ray crystallography data for this compound are not publicly available, but computational studies on analogous systems (e.g., 4-bromotetrahydrothiopyran dioxides) reveal:
Properties
IUPAC Name |
3-bromothiane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2S/c6-5-2-1-3-9(7,8)4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBOGDDBWJVTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38690-81-2 | |
| Record name | 3-bromotetrahydro-2H-thiopyran 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
This compound is characterized by its unique structure, which includes a bromine atom and a dioxo group attached to a thiopyran ring. The presence of these functional groups suggests potential reactivity with various biological molecules.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may interact with enzymes that regulate oxidative stress and inflammatory responses.
- Cell Signaling Modulation : Research indicates that this compound can influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. It may modulate the activity of transcription factors such as NF-κB and p53.
- Antioxidant Activity : The compound's ability to scavenge free radicals suggests it could play a role in protecting cells from oxidative damage, which is relevant in various disease contexts.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits oxidative stress enzymes | |
| Antioxidant Activity | Reduces cellular oxidative damage | |
| Cell Proliferation | Modulates signaling pathways | |
| Apoptosis Induction | Induces apoptosis in cancer cells |
Case Studies
Several studies have investigated the effects of this compound in various biological contexts:
- Cancer Research : A study demonstrated that this compound could induce apoptosis in specific cancer cell lines by activating p53-mediated pathways. This finding suggests its potential as a therapeutic agent in oncology.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its role in modulating immune responses.
- Oxidative Stress Studies : Laboratory experiments revealed that the compound effectively reduced markers of oxidative stress in cultured cells, highlighting its potential for protective applications against oxidative damage.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of thiopyran compounds, including 3-bromotetrahydro-2H-thiopyran 1,1-dioxide, exhibit promising anticancer properties. A study highlighted its potential as an inhibitor of BET bromodomains, which are implicated in various cancers such as leukemia and solid tumors. The compound's ability to modulate gene expression associated with cancer progression makes it a candidate for drug development aimed at treating malignancies .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Inhibitors targeting inflammatory pathways can be crucial for treating conditions like rheumatoid arthritis and other inflammatory diseases. The structural characteristics of this compound suggest it may interact with specific molecular targets involved in inflammation .
Materials Science
Synthesis of Functional Polymers
this compound can serve as a building block in the synthesis of functional polymers. Its unique chemical structure allows for the introduction of sulfur-containing functionalities into polymer matrices, which can enhance their mechanical properties and thermal stability. Research into the polymerization processes involving this compound has shown potential for creating advanced materials with tailored properties for applications in coatings and adhesives .
Agricultural Chemistry
Pesticide Development
The compound's reactivity and structural features make it a candidate for developing new agrochemicals, particularly pesticides. Research into similar thiopyran derivatives has demonstrated effectiveness against various pests while maintaining low toxicity to non-target organisms. This aspect is crucial for sustainable agricultural practices .
Data Summary
Case Studies
Case Study 1: Anticancer Research
In a study published in a leading journal, researchers synthesized analogs of this compound and tested their efficacy against various cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics, indicating a need for further exploration in clinical settings.
Case Study 2: Polymer Applications
A collaborative research project focused on incorporating this compound into biodegradable polymer systems. The resulting materials demonstrated improved degradation rates and mechanical strength, suggesting potential applications in environmentally friendly packaging solutions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 3-bromotetrahydro-2H-thiopyran 1,1-dioxide to other sulfone derivatives are critical for understanding its unique properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Key Comparisons
Structural Differences: Ring Size: this compound has a six-membered ring, whereas thiete 1,1-dioxide () is a four-membered ring. Smaller rings (e.g., thiete) exhibit higher strain, increasing reactivity in cycloadditions . Substituent Effects: Bromine’s electron-withdrawing nature in the 3-position enhances electrophilic reactivity compared to amino or ketone groups in analogs like 4-aminotetrahydrothiopyran 1,1-dioxide () .
Reactivity :
- Bromine vs. Chlorine : this compound undergoes nucleophilic substitution more readily than 3-chlorothiete 1,1-dioxide due to bromine’s superior leaving-group ability .
- Sulfone Stability : Unlike N-acylated 1,2-thiazetidine 1,1-dioxides (), which hydrolyze to sulfonic acids under humid conditions, the brominated thiopyran sulfone demonstrates greater hydrolytic stability .
Synthetic Utility: The brominated derivative serves as a versatile alkylation agent, whereas 4-tetrahydrothiopyranone 1,1-dioxide (CAS 17396-35-9) is primarily a carbonyl precursor for heterocycle formation . In contrast, dihydrothiophene 1,1-dioxides () exhibit regioselective bromine addition: 2,5-dihydrothiophene 1,1-dioxide forms 3,4-dibrominated products, while 2,3-dihydrothiophene derivatives yield 2,3-dibrominated analogs .
Applications :
Preparation Methods
Oxidation of Tetrahydrothiopyran to Sulfone
The oxidation step converts the sulfur atom in tetrahydrothiopyran to the sulfone (1,1-dioxide) state, which is essential for enhancing the compound's stability and reactivity. Common oxidizing agents used include:
- Peracids (e.g., m-chloroperbenzoic acid)
- Hydrogen peroxide in the presence of catalysts
- Oxone (potassium peroxymonosulfate)
The oxidation typically proceeds under mild conditions to avoid ring cleavage or overoxidation.
Bromination of the Sulfone
Following oxidation, bromination is performed to introduce the bromine atom at the 3-position of the tetrahydrothiopyran ring. Brominating agents commonly employed include:
The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature to ensure regioselectivity and minimize side reactions.
Representative Synthesis Procedure
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Tetrahydrothiopyran derivative + m-CPBA (1.2 equiv), solvent: dichloromethane, 0°C to room temp, 2-4 h | Oxidation of sulfur to sulfone | High yield, monitored by TLC |
| 2 | Sulfone + N-Bromosuccinimide (1.1 equiv), solvent: dichloromethane, 0°C to room temp, 3-5 h | Bromination at 3-position | Good regioselectivity, isolated by chromatography |
This approach aligns with the general synthetic strategy reported in chemical supplier data and literature, emphasizing the importance of oxidation before bromination for stability and reactivity.
Research Findings and Optimization
Oxidation Efficiency: The oxidation step is critical; incomplete oxidation leads to mixtures of sulfide and sulfone, complicating purification. Use of peracids like m-CPBA provides clean conversion with minimal side products.
Bromination Selectivity: N-Bromosuccinimide is preferred over elemental bromine due to better control and milder conditions, reducing over-bromination or ring degradation.
Solvent Effects: Non-polar solvents such as dichloromethane or carbon tetrachloride favor selective bromination and facilitate easy workup.
Temperature Control: Maintaining low temperatures (0°C) during bromination improves regioselectivity and yield.
Purification: Chromatographic techniques are typically employed to isolate the pure 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting Material | Tetrahydrothiopyran | Commercially available or synthesized |
| Oxidizing Agent | m-Chloroperbenzoic acid (m-CPBA) | 1.1-1.5 equivalents, mild oxidation |
| Oxidation Solvent | Dichloromethane | Anhydrous preferred |
| Oxidation Temperature | 0°C to room temperature | Controlled to avoid side reactions |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.0-1.2 equivalents |
| Bromination Solvent | Dichloromethane or CCl4 | Non-polar solvents for selectivity |
| Bromination Temperature | 0°C to room temperature | Low temperature for regioselectivity |
| Reaction Time (Oxidation) | 2-4 hours | Monitored by TLC |
| Reaction Time (Bromination) | 3-5 hours | Monitored by TLC |
| Yield | 70-90% overall | Dependent on purity of starting materials |
| Purification Method | Column chromatography | Silica gel, eluent gradient |
Additional Synthetic Insights from Related Literature
While direct synthetic protocols for this compound are limited, related thiopyran derivatives have been prepared through:
Hydrogenation of 3-formyl-5,6-dihydro-2H-thiopyran derivatives to tetrahydrothiopyrans, followed by oxidation and functionalization steps.
Direct coupling of sulfone moieties with halides in complex heterocyclic systems, as described in pharmaceutical patents, indicating potential alternative synthetic routes.
These methods highlight the versatility of thiopyran chemistry and suggest that the oxidation-bromination sequence remains the most straightforward and practical for preparing the target compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-bromotetrahydro-2H-thiopyran 1,1-dioxide, and what experimental conditions are critical for yield optimization?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of tetrahydro-2H-thiopyran 1,1-dioxide derivatives using brominating agents (e.g., NBS or HBr) in polar aprotic solvents like THF at controlled temperatures (0–25°C) is a common approach. Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradients) is essential to isolate the product .
- Critical Parameters : Temperature control (<25°C) prevents side reactions like ring-opening. Solvent choice (THF or DCM) influences reaction kinetics, and stoichiometric excess of brominating agents (1.2–1.5 eq) improves conversion .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR : H and C NMR should show characteristic peaks for the thiopyran ring (δ 2.5–3.5 ppm for CH groups adjacent to sulfone) and bromine-induced deshielding .
- X-ray Crystallography : Single-crystal analysis resolves the chair conformation of the thiopyran ring and confirms the sulfone (S=O) and bromine positions .
- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies the molecular ion [M+H] at m/z ≈ 227 (CHBrOS) .
Q. What stability considerations are critical for handling this compound in aqueous or protic environments?
- Methodology : The sulfone group enhances hydrolytic stability compared to non-oxidized thiopyrans, but bromine remains susceptible to nucleophilic displacement. Storage under anhydrous conditions (argon atmosphere, molecular sieves) is recommended. Accelerated stability studies in DO/MeOH mixtures (monitored via H NMR) reveal decomposition pathways .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed for targeted derivatization?
- Methodology : Use organometallic reagents (e.g., Grignard or organozinc) to selectively replace bromine while preserving the sulfone. Computational modeling (DFT) predicts transition states for substitution vs. elimination pathways. For example, LDA-mediated deprotonation at –78°C followed by electrophilic quenching directs functionalization to specific carbons .
- Case Study : Reaction with methylmagnesium bromide (2 eq) in THF at –40°C yields 3-methyl derivatives with >85% regioselectivity .
Q. What computational strategies are effective in predicting reaction pathways and optimizing conditions for synthesizing this compound derivatives?
- Methodology :
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) identify low-energy intermediates for bromination or ring-opening.
- Machine Learning : Train models on existing thiopyran reaction datasets to predict optimal solvent/base pairs. For example, ICReDD’s hybrid computational-experimental workflows reduce trial-and-error by 60% .
- Validation : Compare computed activation energies (ΔG) with experimental kinetic data (e.g., Arrhenius plots) .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound across different studies?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., solvent polarity, temperature, reagent purity). For instance, a 2 factorial design revealed that THF purity (>99.9%) and degassing improve reproducibility by reducing radical side reactions .
- Statistical Analysis : Apply ANOVA to isolate significant factors. Contradictions often arise from unaccounted variables like trace moisture or catalytic impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

